
Manoalogue
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Manoalogue is a synthetic compound that has been developed for research purposes. It is a type of agonist that selectively activates the G protein-coupled receptor, Mas. This receptor is involved in various physiological processes, including blood pressure regulation, inflammation, and tissue repair. The use of Manoalogue in scientific research has shown promising results, and it is considered a valuable tool for investigating the role of Mas in various biological systems.
作用機序
Manoalogue selectively activates the Mas receptor, which is a G protein-coupled receptor. When Manoalogue binds to the Mas receptor, it triggers a signaling cascade that leads to the activation of various downstream pathways. These pathways are involved in various physiological processes, including blood pressure regulation, inflammation, and tissue repair. The exact mechanism of action of Manoalogue is still being investigated, but it is believed to involve the activation of the PI3K/Akt and ERK1/2 pathways.
Biochemical and Physiological Effects:
Manoalogue has been shown to have various biochemical and physiological effects. In vitro studies have shown that Manoalogue can increase the production of nitric oxide, which is a potent vasodilator. Manoalogue has also been shown to decrease the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. In vivo studies have shown that Manoalogue can decrease blood pressure, improve renal function, and reduce inflammation.
実験室実験の利点と制限
Manoalogue has several advantages for use in lab experiments. It is a selective agonist that activates the Mas receptor, which allows researchers to study the specific effects of Mas activation. Manoalogue is also stable and can be easily synthesized, which makes it a valuable tool for investigating the role of Mas in various biological systems. However, Manoalogue also has some limitations. It has a short half-life, which can limit its effectiveness in some experiments. Additionally, the synthesis of Manoalogue is a complex process that requires specialized equipment and expertise.
将来の方向性
There are several future directions for research involving Manoalogue. One area of research is the investigation of the role of Mas in cancer. It has been shown that Mas is overexpressed in various types of cancer, and the activation of Mas may promote tumor growth. Manoalogue could be used to investigate the effects of Mas activation on cancer cells and may provide insights into potential therapeutic targets for cancer treatment. Another area of research is the investigation of the effects of Manoalogue on the immune system. Manoalogue has been shown to decrease the production of pro-inflammatory cytokines, and it may have potential as an anti-inflammatory agent. Further research is needed to investigate the potential therapeutic applications of Manoalogue in various disease states.
合成法
Manoalogue is synthesized using a multi-step process that involves the reaction of various chemical compounds. The process starts with the reaction of 4-methoxybenzylamine with 2-chloroacetyl chloride to form an intermediate compound. This intermediate is then reacted with 4-nitrophenylhydrazine to form the final product, Manoalogue. The synthesis of Manoalogue is a complex process that requires specialized equipment and expertise.
科学的研究の応用
Manoalogue is primarily used in scientific research to investigate the role of Mas in various biological systems. Mas is a G protein-coupled receptor that is involved in various physiological processes, including blood pressure regulation, inflammation, and tissue repair. By selectively activating Mas, Manoalogue can be used to study the specific effects of Mas activation on these processes. Manoalogue has been used in various research studies to investigate its effects on cardiovascular function, renal function, and inflammation.
特性
CAS番号 |
136440-42-1 |
|---|---|
製品名 |
Manoalogue |
分子式 |
C12H10F2N2O |
分子量 |
318.4 g/mol |
IUPAC名 |
(2E,4E)-2-[3-(2-hydroxy-5-oxo-2H-furan-3-yl)propylidene]-5,9-dimethyldeca-4,8-dienal |
InChI |
InChI=1S/C19H26O4/c1-14(2)6-4-7-15(3)10-11-16(13-20)8-5-9-17-12-18(21)23-19(17)22/h6,8,10,12-13,19,22H,4-5,7,9,11H2,1-3H3/b15-10+,16-8+ |
InChIキー |
HTSFZYLQNVNCQC-QJPCTQKWSA-N |
異性体SMILES |
CC(=CCC/C(=C/C/C(=C\CCC1=CC(=O)OC1O)/C=O)/C)C |
SMILES |
CC(=CCCC(=CCC(=CCCC1=CC(=O)OC1O)C=O)C)C |
正規SMILES |
CC(=CCCC(=CCC(=CCCC1=CC(=O)OC1O)C=O)C)C |
同義語 |
manoalogue |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



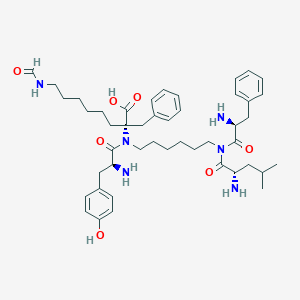
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3-[(2S,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2,5-dihydroxy-2-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B238641.png)


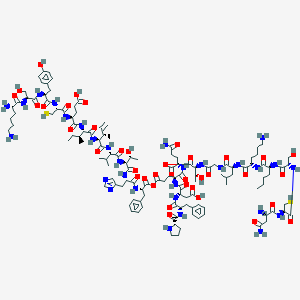
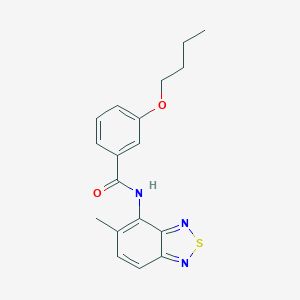
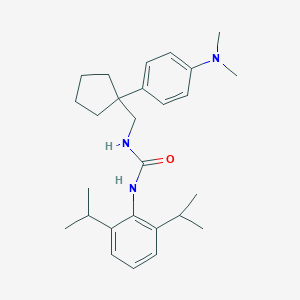
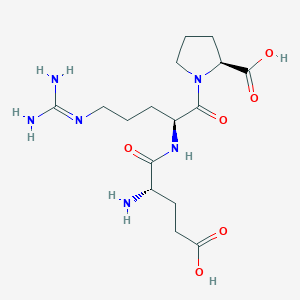
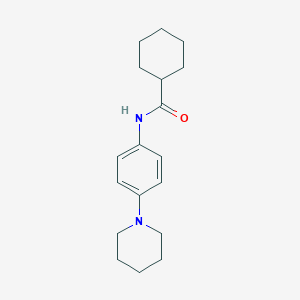



![2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238700.png)
![N-{4-[(3,5-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B238708.png)